

Suc-AAPF-pNA synonyms and alternative names for literature search

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A Comprehensive Technical Guide to Suc-AAPFpNA for Researchers

An In-depth Exploration of Synonyms, Alternative Names, and Applications in Scientific Research

Introduction

N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine p-nitroanilide, commonly abbreviated as **Suc-AAPF-pNA**, is a synthetic chromogenic substrate extensively utilized in the fields of biochemistry and drug discovery. Its specific peptide sequence makes it a valuable tool for the sensitive and specific measurement of the activity of several serine proteases, most notably chymotrypsin and cathepsin G. This technical guide provides a comprehensive overview of **Suc-AAPF-pNA**, including its various synonyms and alternative names crucial for a thorough literature search, detailed experimental protocols for its use, a compilation of quantitative data, and a visualization of its role in relevant biological pathways. This document is intended for researchers, scientists, and drug development professionals who employ or intend to employ this versatile substrate in their work.

Nomenclature and Identification: A Guide for Literature Search



A thorough literature search is fundamental to robust scientific inquiry. To facilitate this, a comprehensive list of synonyms, alternative names, and identifiers for **Suc-AAPF-pNA** is provided below.

Category	Name/Identifier		
Common Abbreviation	Suc-AAPF-pNA		
Full Chemical Name	N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine p-nitroanilide[1]		
Systematic (IUPAC) Name	4-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid		
CAS Registry Number	70967-97-4[1]		
Synonyms	SAAPPNA, Suc-Ala-Ala-Pro-Phe-pNA, Cathepsin G Substrate I, N-Succinyl-Ala-Ala- Pro-Phe p-nitroanilide[1]		
Molecular Formula	СзоНз6N6O9		
Molecular Weight	624.65 g/mol		

Biochemical Properties and Mechanism of Action

Suc-AAPF-pNA is a tetrapeptide linked to a p-nitroanilide (pNA) chromophore. The succinyl group at the N-terminus enhances its solubility in aqueous buffers. The peptide sequence Ala-Ala-Pro-Phe mimics the natural substrate recognition sites of chymotrypsin-like serine proteases.

The utility of **Suc-AAPF-pNA** as a substrate lies in its chromogenic properties. In its intact form, the substrate is colorless. However, upon enzymatic cleavage of the amide bond between the phenylalanine residue and the p-nitroanilide group, the free p-nitroaniline is released. In aqueous solutions, particularly at neutral to alkaline pH, p-nitroaniline exhibits a distinct yellow color, with a maximum absorbance at approximately 405-410 nm.[2][3] The rate



of p-nitroaniline release, which can be monitored spectrophotometrically, is directly proportional to the enzymatic activity under appropriate conditions.

Quantitative Data: Enzyme Kinetics

Suc-AAPF-pNA has been used to characterize the kinetic parameters of various proteases. The Michaelis-Menten constant (Km), catalytic constant (kcat), and catalytic efficiency (kcat/Km) are crucial for understanding enzyme-substrate interactions. Furthermore, the inhibition constant (Ki) is vital for evaluating the potency of enzyme inhibitors. A summary of reported kinetic constants for the interaction of various enzymes with **Suc-AAPF-pNA** is presented below.

Enzyme	Km (µM)	kcat (s⁻¹)	kcat/Km (M ⁻¹ s ⁻¹)	Inhibitor	Ki
Human Leukocyte Cathepsin G	1700[2][3][4]	3.1	1.8 x 10 ³	Oxidized Mucus Proteinase Inhibitor	1.2 μΜ[5]
Bovine Pancreatic α- Chymotrypsin	60[2][3]	Data not consistently available	Data not consistently available	Various peptidyl boronic acids	Compound- specific
Human Chymase	4000[2][3]	Data not consistently available	Data not consistently available	-	-
Subtilisin	Data not consistently available	Data not consistently available	Data not consistently available	-	-
Cyclophilin	Data not consistently available	Data not consistently available	Data not consistently available	-	-

Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).



Experimental Protocols

The following section provides a detailed methodology for a typical in vitro enzyme activity assay using **Suc-AAPF-pNA**. This protocol can be adapted for various chymotrypsin-like serine proteases.

Reagent Preparation

- Assay Buffer: A common buffer is 0.1 M Tris-HCl, pH 7.5, containing 0.5 M NaCl. The optimal pH and ionic strength may vary depending on the enzyme being studied.
- Substrate Stock Solution: Prepare a 10 mM stock solution of Suc-AAPF-pNA in dimethyl sulfoxide (DMSO). Store this solution at -20°C.
- Working Substrate Solution: On the day of the experiment, dilute the stock solution in the assay buffer to the desired final concentration (e.g., 0.2 mM).
- Enzyme Solution: Prepare a stock solution of the purified enzyme in an appropriate buffer (e.g., 0.05 M Sodium Acetate, pH 5.0, containing 0.1 M NaCl). The final enzyme concentration in the assay will depend on its activity.
- Inhibitor Solution (for inhibition assays): Dissolve the inhibitor in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial dilutions to obtain a range of inhibitor concentrations.

Assay Procedure

- Reaction Setup: In a 96-well microplate or a spectrophotometer cuvette, add the following components in order:
 - Assay Buffer
 - Inhibitor solution (or solvent for control)
 - Enzyme solution
- Pre-incubation: Incubate the plate/cuvette at the desired temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.



- Initiation of Reaction: Add the working substrate solution to each well/cuvette to start the reaction.
- Measurement: Immediately begin monitoring the increase in absorbance at 405 nm using a
 microplate reader or a spectrophotometer. Record the absorbance at regular intervals (e.g.,
 every 30 seconds) for a set period (e.g., 10-30 minutes).

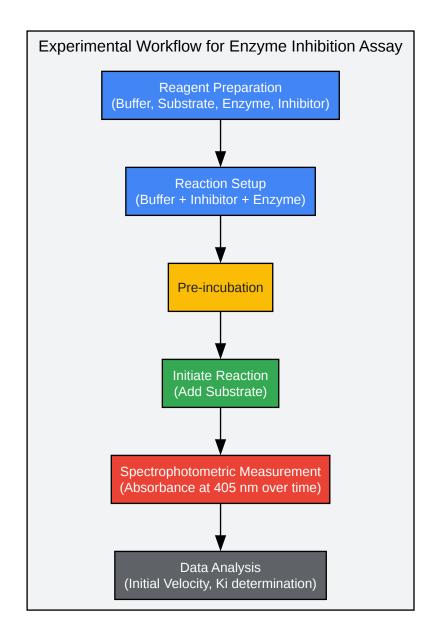
Data Analysis

- Initial Velocity Calculation: Plot the absorbance values against time. The initial velocity (v₀) of the reaction is the initial linear slope of this curve.
- Enzyme Kinetics: To determine Km and Vmax, perform the assay with varying substrate concentrations and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation. A Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can also be used to determine these parameters.[6]
- Inhibition Analysis: To determine the type of inhibition and the Ki value, perform the assay with a fixed substrate concentration and varying inhibitor concentrations. Plot the initial velocities against the inhibitor concentrations. For competitive inhibition, the apparent Km will increase with increasing inhibitor concentration, while Vmax remains unchanged. For non-competitive inhibition, Vmax will decrease, and Km will remain unchanged. For mixed inhibition, both Vmax and Km will be affected.

Visualizations: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which **Suc-AAPF-pNA** is utilized, the following diagrams, generated using the DOT language, illustrate a relevant signaling pathway and a typical experimental workflow.

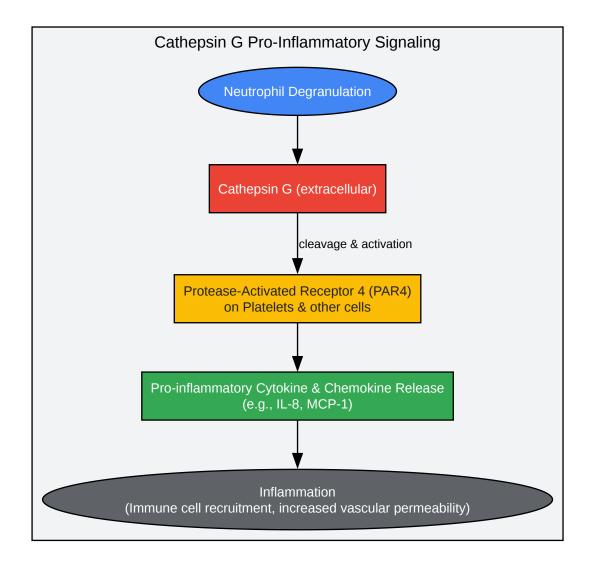




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A generalized workflow for an enzyme inhibition assay using **Suc-AAPF-pNA**.

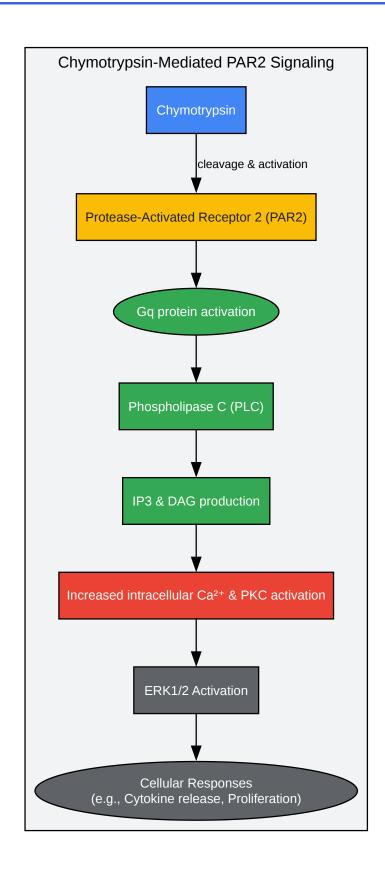




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Simplified signaling pathway of Cathepsin G in promoting inflammation.





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Chymotrypsin signaling through Protease-Activated Receptor 2 (PAR2).



Conclusion

Suc-AAPF-pNA remains an indispensable tool in the study of serine proteases. A comprehensive understanding of its nomenclature is the first step towards leveraging the vast body of existing literature. The detailed protocols and quantitative data provided in this guide are intended to empower researchers to design and execute robust and reproducible experiments. Furthermore, the visualization of its application in the context of cellular signaling pathways highlights its importance in elucidating fundamental biological processes and in the development of novel therapeutics targeting protease activity. As research continues to unravel the complex roles of proteases in health and disease, the utility of well-characterized substrates like Suc-AAPF-pNA will undoubtedly continue to be of paramount importance.

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